molecular formula C10H13BO3 B1587502 4-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-67-9

4-(Cyclopropylmethoxy)phenylboronic acid

Cat. No.: B1587502
CAS No.: 411229-67-9
M. Wt: 192.02 g/mol
InChI Key: AYJVDOMUBHORKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a cyclopropylmethoxy group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)phenylboronic acid typically involves the reaction of 4-bromoanisole with cyclopropylmethanol in the presence of a base to form 4-(cyclopropylmethoxy)anisole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

    Oxidation: Phenols or quinones are typically formed.

    Substitution: Halogenated or aminated derivatives are produced.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVDOMUBHORKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400744
Record name 4-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411229-67-9
Record name 4-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylmethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Butyl lithium (2.5 M in hexane, 14.4 mL, 36 mmol) was added dropwise (5 min) to a cooled (−78° C.) and stirred solution of 4-(cyclopropylmethoxy)iodobenzene 1 (9.00 g, 32.8 mmol) in tetrahydrofuran (100 mL). After 20 min, trimethyl borate (11.3 mL, 10.4 g, 100 mmol) was added dropwise (10 mL). The reaction was stirred for an additional 20 min, and was then allowed to warm to rt. The reaction was quenched with 1 M hydrochloric acid (300 mL) and stirring was continued for 30 min. The product was extracted with diethyl ether (4×100 mL) and then the combined organic extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was dissolved in toluene and then concentrated. This operation was repeated (5×) until the distillate was colorless and left 5.67 g (90%) of crude product. This material was used without purification or analysis.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.